molecular formula C14H18N2O3 B491238 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid CAS No. 412921-53-0

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

Cat. No.: B491238
CAS No.: 412921-53-0
M. Wt: 262.3g/mol
InChI Key: LCWMPJVMVSBYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid typically involves the reaction of 4-ethylpiperazine with a benzoic acid derivative. One common method includes the use of 4-ethylpiperazine-1-carbonyl chloride as a key intermediate. This intermediate is prepared by reacting 4-ethylpiperazine with thionyl chloride under controlled conditions . The resulting 4-ethylpiperazine-1-carbonyl chloride is then reacted with a benzoic acid derivative to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission and provide neuroprotective effects. Additionally, the compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is unique due to its specific structural features and the combination of its neuroprotective and antioxidant properties. Its ability to inhibit acetylcholinesterase and protect against oxidative stress makes it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2-(4-ethylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMPJVMVSBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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